
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butyl group, and subsequent functionalization with the 3,4-dichlorobenzyl and ethoxymethyl groups. Common reagents might include tert-butyl chloroformate, 3,4-dichlorobenzyl chloride, and ethoxymethyl chloride, with reactions carried out under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate could be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on various biological pathways and systems.
Medicine
In medicine, compounds of this class are often investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other piperidine derivatives with different substituents. Examples could be:
- Tert-butyl 4-(benzyl)-4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate
Eigenschaften
Molekularformel |
C20H29Cl2NO3 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(ethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2NO3/c1-5-25-14-20(13-15-6-7-16(21)17(22)12-15)8-10-23(11-9-20)18(24)26-19(2,3)4/h6-7,12H,5,8-11,13-14H2,1-4H3 |
InChI-Schlüssel |
TYUCEMHPSJTOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)

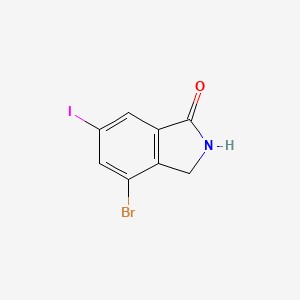

![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
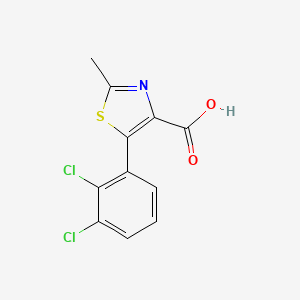
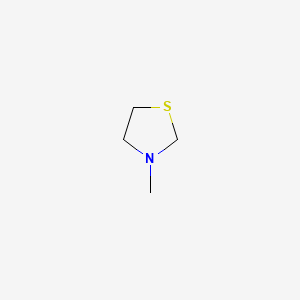
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
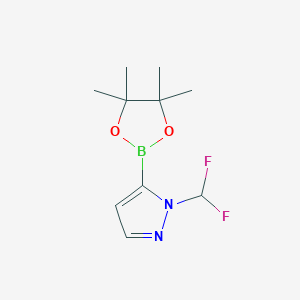
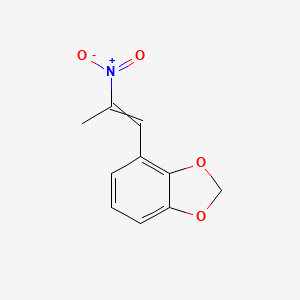
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
